molecular formula C15H18N2O7S2 B13432635 2,4-Dithiouridine 2',3',5'-Triacetate

2,4-Dithiouridine 2',3',5'-Triacetate

Katalognummer: B13432635
Molekulargewicht: 402.4 g/mol
InChI-Schlüssel: DRDTVUODSVVIRY-FMKGYKFTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The acetylation of the hydroxyl groups is achieved using acetic anhydride in the presence of a base such as pyridine. The reaction conditions generally include room temperature and an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of 2,4-Dithiouridine 2’,3’,5’-Triacetate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically purified using techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2,4-Dithiouridine 2’,3’,5’-Triacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2,4-Dithiouridine 2’,3’,5’-Triacetate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2,4-Dithiouridine 2’,3’,5’-Triacetate involves its incorporation into RNA, where it can affect the stability and function of the RNA molecule. The sulfur atoms at positions 2 and 4 can form unique interactions with other molecules, potentially altering the RNA’s structure and function. The acetyl groups can also influence the compound’s solubility and cellular uptake.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,4-Dithiouridine 2’,3’,5’-Triacetate is unique due to the presence of sulfur atoms at positions 2 and 4, which can form distinct interactions and potentially offer unique biological activities. The acetyl groups also enhance its solubility and stability, making it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C15H18N2O7S2

Molekulargewicht

402.4 g/mol

IUPAC-Name

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-[2,4-bis(sulfanylidene)pyrimidin-1-yl]oxolan-2-yl]methyl acetate

InChI

InChI=1S/C15H18N2O7S2/c1-7(18)21-6-10-12(22-8(2)19)13(23-9(3)20)14(24-10)17-5-4-11(25)16-15(17)26/h4-5,10,12-14H,6H2,1-3H3,(H,16,25,26)/t10-,12-,13-,14-/m1/s1

InChI-Schlüssel

DRDTVUODSVVIRY-FMKGYKFTSA-N

Isomerische SMILES

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=S)NC2=S)OC(=O)C)OC(=O)C

Kanonische SMILES

CC(=O)OCC1C(C(C(O1)N2C=CC(=S)NC2=S)OC(=O)C)OC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.